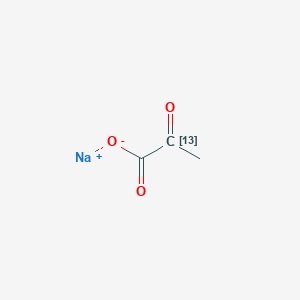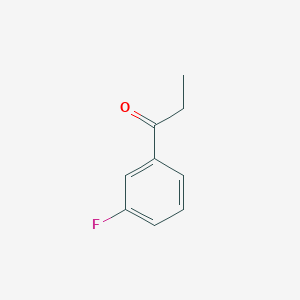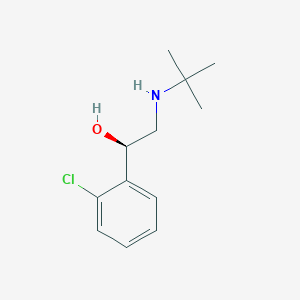
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
Mechanism Of Action
The mechanism of action of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding blocks the effects of adrenaline and noradrenaline, which reduces the heart rate and dilates the blood vessels. This leads to a decrease in blood pressure and an improvement in blood flow.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol are related to its mechanism of action. By blocking beta-adrenergic receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and cardiac output. It also dilates the blood vessels, which improves blood flow to the organs.
Advantages And Limitations For Lab Experiments
The advantages of using (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol in lab experiments include its potency, selectivity, and well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling due to its hazardous nature.
Future Directions
There are several future directions for the research on (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. One direction is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to elucidate its long-term effects on the cardiovascular system and to determine its safety profile in humans.
Conclusion:
In conclusion, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its pharmacological properties and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol involves several steps. The starting material for the synthesis is 2-chloroacetophenone, which is reacted with tert-butylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the desired product, (1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol. The purity of the product can be improved by recrystallization.
Scientific Research Applications
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol has been extensively studied for its potential therapeutic applications. It has been found to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and noradrenaline on the heart and blood vessels. This makes it useful in the treatment of cardiovascular diseases, such as hypertension and arrhythmia.
properties
CAS RN |
152693-33-9 |
|---|---|
Product Name |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1 |
InChI Key |
YREYLAVBNPACJM-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



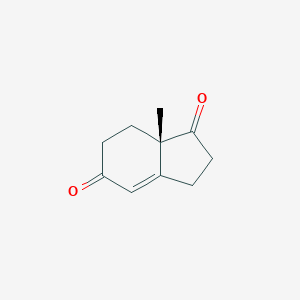
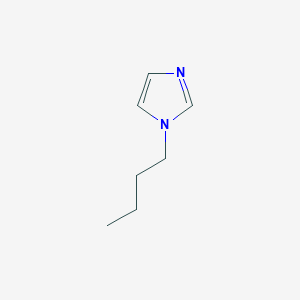
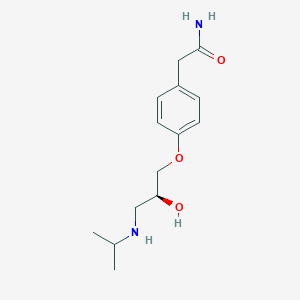
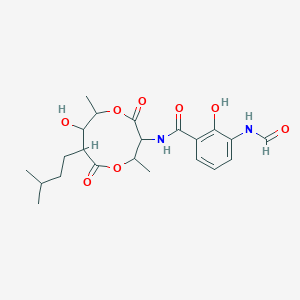
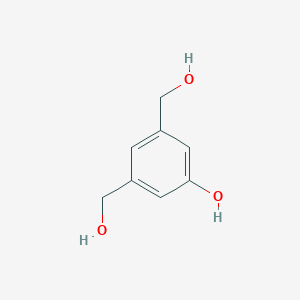
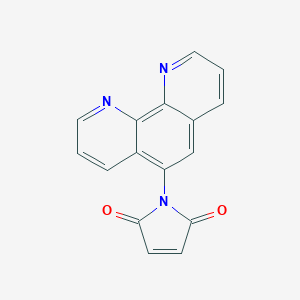
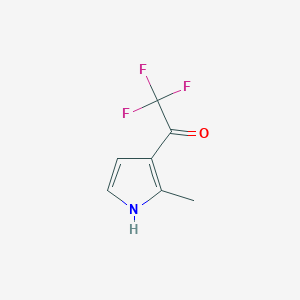
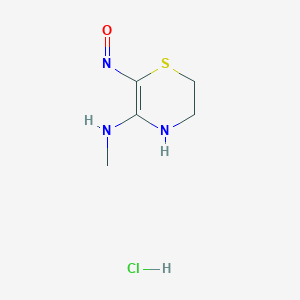
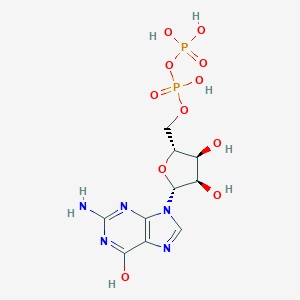
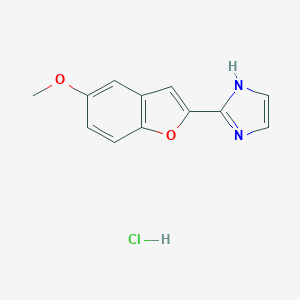
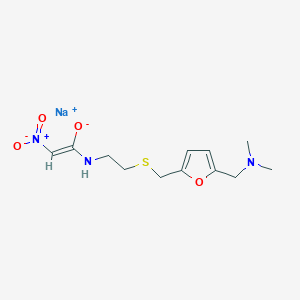
![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)
